molecular formula C14H16N2O7 B1594223 n-[(Benzyloxy)carbonyl]glycylaspartic acid CAS No. 6154-38-7

n-[(Benzyloxy)carbonyl]glycylaspartic acid

Katalognummer B1594223
CAS-Nummer: 6154-38-7
Molekulargewicht: 324.29 g/mol
InChI-Schlüssel: WINDTKMAFAXPSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Benzyloxy)carbonyl]glycylaspartic acid (N-Boc-Gly-Asp) is a peptide that has gained significant attention in scientific research due to its potential applications in the field of medicine. This peptide is a member of the RGD (Arg-Gly-Asp) peptide family, which is known for its ability to bind to integrins, a group of cell surface receptors that play a critical role in cell adhesion and signaling.

Wissenschaftliche Forschungsanwendungen

N-Boc-Gly-Asp has been extensively studied for its potential applications in the field of medicine. The peptide has been shown to inhibit tumor growth and metastasis by blocking the interaction between integrins and extracellular matrix proteins. It has also been found to promote angiogenesis, which is the formation of new blood vessels, and wound healing. N-Boc-Gly-Asp has also been studied for its potential use in drug delivery systems, as it can be conjugated to nanoparticles or liposomes to target specific cells or tissues.

Wirkmechanismus

The mechanism of action of N-Boc-Gly-Asp involves its binding to integrins, specifically the αvβ3 and αvβ5 integrins. These integrins are overexpressed in tumor cells and play a critical role in tumor growth and metastasis. By blocking the interaction between integrins and extracellular matrix proteins, N-Boc-Gly-Asp inhibits tumor cell adhesion, migration, and invasion. The peptide also promotes angiogenesis by activating integrin signaling pathways, which stimulate the production of angiogenic factors.
Biochemical and Physiological Effects:
N-Boc-Gly-Asp has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and pro-angiogenic properties, the peptide has been found to stimulate the proliferation and differentiation of mesenchymal stem cells. It has also been shown to enhance the adhesion and spreading of endothelial cells, which are involved in the formation of blood vessels. N-Boc-Gly-Asp has also been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-Boc-Gly-Asp is its high specificity for the αvβ3 and αvβ5 integrins, which makes it a useful tool for studying integrin signaling pathways. The peptide is also relatively easy to synthesize using the SPPS method. However, one limitation of N-Boc-Gly-Asp is its low stability in aqueous solutions, which can limit its use in some experiments. The peptide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several potential future directions for research on N-Boc-Gly-Asp. One area of interest is the development of N-Boc-Gly-Asp-based drug delivery systems for targeted cancer therapy. Another potential direction is the use of N-Boc-Gly-Asp in tissue engineering, where it could be used to promote the formation of new blood vessels and enhance the adhesion and proliferation of cells. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory effects of N-Boc-Gly-Asp and its potential use in the treatment of inflammatory diseases.

Eigenschaften

IUPAC Name

2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O7/c17-11(16-10(13(20)21)6-12(18)19)7-15-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,22)(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINDTKMAFAXPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293448
Record name n-[(benzyloxy)carbonyl]glycylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[(Benzyloxy)carbonyl]glycylaspartic acid

CAS RN

6154-38-7
Record name NSC89632
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-[(benzyloxy)carbonyl]glycylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-[(Benzyloxy)carbonyl]glycylaspartic acid
Reactant of Route 2
Reactant of Route 2
n-[(Benzyloxy)carbonyl]glycylaspartic acid
Reactant of Route 3
Reactant of Route 3
n-[(Benzyloxy)carbonyl]glycylaspartic acid
Reactant of Route 4
Reactant of Route 4
n-[(Benzyloxy)carbonyl]glycylaspartic acid
Reactant of Route 5
Reactant of Route 5
n-[(Benzyloxy)carbonyl]glycylaspartic acid
Reactant of Route 6
Reactant of Route 6
n-[(Benzyloxy)carbonyl]glycylaspartic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.